Cas no 2358550-98-6 (5-Bromo-6-methoxypyridine-3-sulfonyl fluoride)

5-Bromo-6-methoxypyridine-3-sulfonyl fluoride is a versatile sulfonyl fluoride derivative used primarily as a reactive intermediate in medicinal chemistry and chemical biology. Its key advantages include its stability under typical handling conditions and its selective reactivity with nucleophiles, making it valuable for covalent modification of proteins and other biomolecules. The bromo and methoxy substituents enhance its utility in further functionalization via cross-coupling reactions. As a sulfonyl fluoride, it exhibits improved hydrolytic stability compared to sulfonyl chlorides, facilitating applications in aqueous environments. This compound is particularly useful in the development of enzyme inhibitors and activity-based probes for proteomic studies.
5-Bromo-6-methoxypyridine-3-sulfonyl fluoride structure
2358550-98-6 structure
Product name:5-Bromo-6-methoxypyridine-3-sulfonyl fluoride
CAS No:2358550-98-6
MF:C6H5BrFNO3S
Molecular Weight:270.076203107834
CID:5891865
PubChem ID:165984328

5-Bromo-6-methoxypyridine-3-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 2358550-98-6
    • EN300-27116771
    • 5-bromo-6-methoxypyridine-3-sulfonyl fluoride
    • 5-Bromo-6-methoxypyridine-3-sulfonyl fluoride
    • インチ: 1S/C6H5BrFNO3S/c1-12-6-5(7)2-4(3-9-6)13(8,10)11/h2-3H,1H3
    • InChIKey: MTCYZZDCZLYHJE-UHFFFAOYSA-N
    • SMILES: BrC1=C(N=CC(=C1)S(=O)(=O)F)OC

計算された属性

  • 精确分子量: 268.91575g/mol
  • 同位素质量: 268.91575g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 266
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 64.6Ų

5-Bromo-6-methoxypyridine-3-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27116771-0.1g
5-bromo-6-methoxypyridine-3-sulfonyl fluoride
2358550-98-6 95.0%
0.1g
$917.0 2025-03-20
Enamine
EN300-27116771-10.0g
5-bromo-6-methoxypyridine-3-sulfonyl fluoride
2358550-98-6 95.0%
10.0g
$4483.0 2025-03-20
Enamine
EN300-27116771-5.0g
5-bromo-6-methoxypyridine-3-sulfonyl fluoride
2358550-98-6 95.0%
5.0g
$3023.0 2025-03-20
Enamine
EN300-27116771-0.25g
5-bromo-6-methoxypyridine-3-sulfonyl fluoride
2358550-98-6 95.0%
0.25g
$959.0 2025-03-20
Enamine
EN300-27116771-2.5g
5-bromo-6-methoxypyridine-3-sulfonyl fluoride
2358550-98-6 95.0%
2.5g
$2043.0 2025-03-20
Enamine
EN300-27116771-0.05g
5-bromo-6-methoxypyridine-3-sulfonyl fluoride
2358550-98-6 95.0%
0.05g
$876.0 2025-03-20
Enamine
EN300-27116771-0.5g
5-bromo-6-methoxypyridine-3-sulfonyl fluoride
2358550-98-6 95.0%
0.5g
$1001.0 2025-03-20
Enamine
EN300-27116771-1.0g
5-bromo-6-methoxypyridine-3-sulfonyl fluoride
2358550-98-6 95.0%
1.0g
$1043.0 2025-03-20

5-Bromo-6-methoxypyridine-3-sulfonyl fluoride 関連文献

5-Bromo-6-methoxypyridine-3-sulfonyl fluorideに関する追加情報

Introduction to 5-Bromo-6-methoxypyridine-3-sulfonyl fluoride (CAS No. 2358550-98-6)

5-Bromo-6-methoxypyridine-3-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 2358550-98-6, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and structural versatility. The presence of both bromo and methoxy substituents, along with a sulfonyl fluoride functional group, makes this molecule a valuable intermediate in the synthesis of various bioactive molecules.

The sulfonyl fluoride moiety in 5-Bromo-6-methoxypyridine-3-sulfonyl fluoride is particularly noteworthy due to its reactivity and utility in medicinal chemistry. Sulfonyl fluorides are known for their ability to participate in nucleophilic substitution reactions, making them useful in the construction of more complex molecular frameworks. This property has been leveraged in the development of novel drug candidates, where sulfonyl fluorides serve as key intermediates in the synthesis of protease inhibitors, kinase inhibitors, and other therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Pyridine derivatives, including 5-Bromo-6-methoxypyridine-3-sulfonyl fluoride, have emerged as important scaffolds in this endeavor. For instance, studies have demonstrated the potential of pyridine-based compounds in modulating enzyme activity and receptor binding. The bromo substituent on 5-Bromo-6-methoxypyridine-3-sulfonyl fluoride further enhances its utility as a building block, allowing for selective functionalization at multiple sites. This flexibility is crucial for generating libraries of compounds with tailored biological properties.

The methoxy group in the molecular structure contributes to the overall electronic properties of the compound, influencing its reactivity and interactions with biological targets. In medicinal chemistry, methoxy-substituted pyridines are often employed to improve solubility, metabolic stability, and binding affinity. The combination of these functional groups—bromo, methoxy, and sulfonyl fluoride—makes 5-Bromo-6-methoxypyridine-3-sulfonyl fluoride a versatile precursor for synthesizing a wide range of pharmacologically relevant molecules.

One of the most compelling aspects of 5-Bromo-6-methoxypyridine-3-sulfonyl fluoride is its role in fragment-based drug discovery. Fragment-based approaches involve identifying small molecular fragments that bind to biological targets with high affinity. These fragments can then be modified and linked together to generate lead compounds. The structural features of 5-Bromo-6-methoxypyridine-3-sulfonyl fluoride, such as its aromaticity and electron-withdrawing sulfonyl group, make it an ideal candidate for generating fragments with favorable binding properties.

Recent advancements in computational chemistry have further enhanced the utility of 5-Bromo-6-methoxypyridine-3-sulfonyl fluoride. Molecular modeling studies have shown that this compound can interact with various protein targets through multiple non-covalent interactions. These interactions include hydrogen bonding, hydrophobic interactions, and π-stacking, which are critical for achieving high binding affinity. By leveraging computational tools, researchers can predict the binding modes of 5-Bromo-6-methoxypyridine-3-sulfonyl fluoride to target proteins, thereby guiding the design of more effective inhibitors.

The synthesis of 5-Bromo-6-methoxypyridine-3-sulfonyl fluoride itself is an intriguing aspect from a chemical perspective. The compound can be prepared through multi-step organic transformations involving halogenation, methylation, and sulfonylation reactions. Each step requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient routes to this intermediate, making it more accessible for pharmaceutical applications.

In conclusion,5-Bromo-6-methoxypyridine-3-sulfonyl fluoride (CAS No. 2358550-98-6) is a multifaceted compound with significant potential in drug discovery and development. Its unique structural features—bromo substituent,methoxy group,sulfonyl fluoride moiety—make it a valuable intermediate for synthesizing bioactive molecules. The growing body of research on pyridine derivatives underscores their importance as pharmacological scaffolds,5-Bromo-6-methoxypyridine-3-sulfonyl fluoride being no exception. As our understanding of disease mechanisms continues to evolve,this compound will undoubtedly play a crucial role in the development of next-generation therapeutics.

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